1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-

duocarmycin DNA minor groove alkylator human tumor colony-forming assay

Validated DNA minor-groove binding domain fragment for constructing duocarmycin-class ADC payloads. • Defined 5′-TTA*-3′ alkylation preference with dual H-bond network balancing sequence selectivity against therapeutic breadth. • Free C-2 carboxylic acid enables direct amide coupling to CPI alkylating subunits, self-immolative linkers, or antibody tethers. • MW 320.30 Da, XLogP3 3.5-leaves headroom for linker/conjugation chemistry within ADC payload limit (<1,500 Da).

Molecular Formula C18H12N2O4
Molecular Weight 320.3 g/mol
CAS No. 110314-42-6
Cat. No. B027154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-
CAS110314-42-6
Molecular FormulaC18H12N2O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O
InChIInChI=1S/C18H12N2O4/c21-17(16-9-10-3-1-2-4-15(10)24-16)19-12-5-6-13-11(7-12)8-14(20-13)18(22)23/h1-9,20H,(H,19,21)(H,22,23)
InChIKeyBYSRZPAQWYCFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA-Binding Building Block for Duocarmycin ADC Payloads (CAS 110314-42-6)


1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- (CAS 110314-42-6; molecular formula C18H12N2O4; MW 320.30 g·mol⁻¹) is a synthetic indole-2-carboxylic acid derivative bearing a benzofuran-2-carboxamide substituent at the C-5 position [1]. The compound functions as the sequence-selective DNA minor-groove binding domain (the 'left-hand half') of the clinical-stage duocarmycin analogue Adozelesin (U-73975; CAS 110314-48-2), where it replaces the more complex pyrroloindole B and C subunits of the natural product (+)-CC-1065 [2]. Its core procurement value resides in its role as a validated, synthetically accessible pharmacophoric fragment for constructing duocarmycin-class antibody-drug conjugate (ADC) payloads and minor-groove alkylating agents with defined AT-rich sequence preference [3]. Physicochemical descriptors include XLogP3 = 3.5, hydrogen bond donor count = 3, hydrogen bond acceptor count = 4, and rotatable bond count = 3 [1].

Why Generic Analogs Cannot Substitute


The C-5 benzofuran-2-carboxamide substituent on the indole-2-carboxylic acid scaffold is not a dispensable 'add-on' but is structurally compulsory for the sequence-specific DNA minor-groove recognition mechanism of Adozelesin-class duocarmycin analogues [1]. High-field NMR and restrained molecular dynamics studies demonstrate that the amide linker between the indole and benzofuran subunits forms a strong, geometry-specific hydrogen bond with the carbonyl oxygen of a central thymine base and a second, weaker hydrogen bond to the exocyclic NH₂ of an adjacent guanine [1]. Replacing the benzofuran with a simple benzamide (eliminating the furan oxygen) removes a key hydrogen-bond acceptor; substituting with a benzothiophene alters sulfur-mediated electronic polarizability and groove complementarity; and exchanging the indole-2-carboxylic acid core for a different heterocycle shifts the pharmacophoric distance between the DNA-binding interface and the conjugation handle. In the human tumor colony-forming assay (HTCFA), Adozelesin—the amide conjugate of this exact fragment with the cyclopropapyrroloindole (CPI) alkylating subunit—achieved an overall response rate of 67% (1 h exposure) and 58% (continuous exposure) at 5 ng·mL⁻¹ against fresh human tumor specimens, a cytotoxicity profile that is quantitatively distinct from the structurally divergent CPI analogues bizelesin and carzelesin [2]. In-class substitution without preserving the precise benzofuran-indole topology would therefore unpredictably alter DNA-binding thermodynamics, sequence selectivity, and conjugate potency.

Differential Evidence vs. Duocarmycin DNA-Binding Analogs


Cytotoxic Potency in Human Tumor Colony-Forming Assay

The compound serves as the DNA-binding domain of Adozelesin. When conjugated to the CPI alkylating subunit, the resulting drug Adozelesin was compared head-to-head against the structurally related CPI analogues bizelesin (bifunctional; different linker architecture) and carzelesin (prodrug form) in a human tumor colony-forming assay (HTCFA) using fresh surgical specimens. At the highest concentration tested, Adozelesin produced an overall response rate (≥50% colony survival inhibition) of 67% (1 h exposure, 5 ng·mL⁻¹) and 58% (continuous 14-day exposure, 0.5 ng·mL⁻¹). Bizelesin achieved 49% (1 h) and 44% (continuous) at equivalent CPI concentrations, while carzelesin produced 46% (1 h, 15 ng·mL⁻¹) and 71% (continuous, 1 ng·mL⁻¹) [1]. Adozelesin uniquely displayed activity against both breast and non-small-cell lung carcinoma colony-forming units, a tumour-type spectrum not observed for the comparator CPIs [1]. Moreover, Adozelesin and bizelesin exhibited significantly less schedule-dependence than carzelesin (p < 0.01 for carzelesin 1 h vs. continuous), which is relevant for conjugate linker design [1].

duocarmycin DNA minor groove alkylator human tumor colony-forming assay

DNA Minor-Groove Sequence Selectivity

NMR and restrained molecular mechanics/rMD analysis of the Adozelesin–DNA duplex adduct (d-CGTAAGCGCTTACG) revealed that the amide linker between the indole C-2 carbonyl and the benzofuran ring forms a strong hydrogen bond to the carbonyl oxygen of a central thymine (O2 of Thy) and a second, weaker hydrogen bond to the exocyclic NH₂ of a central guanine [1]. This dual hydrogen-bond network forces the bound ligand out of the central minor-groove axis toward the modified DNA strand, spanning exactly 5 base pairs and imparting a consensus alkylation sequence preference of 5′-TTA*-3′ (asterisk denotes the covalently modified adenine N3) [1]. In contrast, the dimeric analogue bizelesin employs a ureylene linker, which creates different groove-register constraints and a narrower sequence tolerance—alkylating only at sites bearing two suitably positioned adenines—whereas the monoalkylating adozelesin binding domain tolerates a broader set of AT-rich sequences [2].

DNA minor groove binder NMR spectroscopy sequence selectivity

Physicochemical Differentiation vs. Simpler Subunits

The benzofuran-2-carboxamide substituent imparts a calculated partition coefficient (XLogP3) of 3.5 to CAS 110314-42-6, compared to an estimated XLogP3 of approximately 2.8–3.0 for the corresponding 5-benzamido-indole-2-carboxylic acid analog (replacement of furan O with CH) and approximately 3.8–4.0 for the 5-[(benzothiophene-2-carbonyl)amino] analog (S replacement for O) [1]. The molecular weight of 320.30 g·mol⁻¹, with 3 hydrogen bond donors (two from the carboxylic acid and one indole NH) and 4 hydrogen bond acceptors (carboxylic acid carbonyl + hydroxyl, amide carbonyl, benzofuran ring oxygen), places this compound within the 'Rule of 3' fragment space ideal for subsequent conjugation without exceeding ADC payload size limits [1]. The rotatable bond count of 3 ensures moderate conformational flexibility: the benzofuran-carbonyl-NH-indole torsional degrees enable induced-fit minor-groove accommodation while maintaining sufficient rigidity to reduce entropic penalties upon DNA binding, a balance not achieved by the more flexible 5-benzamido analog (4 rotatable bonds) or the more rigid naphthamide analog (2 rotatable bonds) [1].

drug-like properties ADME prediction fragment-based drug design

Reversibility of DNA Alkylation and Therapeutic Index

A critical differentiator between the benzofuran-indole binding domain (as deployed in Adozelesin) and the native CC-1065 binding domain is the reversibility of covalent DNA modification. Covalent adducts of Adozelesin on calf thymus DNA were demonstrated to remain cytotoxic to L1210 murine leukaemia cells after 3 days of incubation at 37 °C, indicating that reversal of DNA alkylation—a process not observed for CC-1065 adducts—can mediate potent cellular effects for simplified CC-1065 analogues [1]. Furthermore, Adozelesin and related monofunctional CPI analogues do not cause the delayed death syndrome in non-tumoured mice that is characteristic of CC-1065 [2]. This reversal property is structurally linked to the absence of the complex pyrroloindole B and C subunits: the simplified benzofuran-indole domain allows thermal reversal of the N3-adenine cyclopropyl adduct, whereas the extended non-covalent binding of CC-1065's B and C subunits kinetically traps the adduct, preventing reversal and causing cumulative delayed toxicity [1] [2].

DNA adduct reversibility Cytotoxicity delayed toxicity

Application Scenarios


Duocarmycin ADC Payload Synthesis

CAS 110314-42-6 is the validated DNA-binding domain fragment for constructing monofunctional CPI-duocarmycin ADC payloads. As demonstrated by the Adozelesin conjugate, the benzofuran-indole domain provides a 5-base-pair footprint with consensus 5′-TTA*-3′ alkylation preference and a dual hydrogen-bond network that balances sequence selectivity against therapeutic breadth [1]. The carboxylic acid at the indole C-2 position serves as the conjugation handle for amide coupling to CPI alkylating subunits, self-immolative linkers, or directly to antibody cysteine/maleimide-caproyl tethers. Procurement is warranted when the payload design specification requires: (a) monoalkylating mechanism to avoid bizelesin-type crosslinking, (b) reversible DNA adduct formation to mitigate delayed toxicity, and (c) a fragment molecular weight of approximately 320 Da that leaves headroom for linker and conjugation chemistry within the typical ADC payload limit of <1,500 Da [2].

SAR of Binding Domain Replacements

This compound serves as the reference benzofuran-indole binding domain against which alternative heterocyclic replacements (benzothiophene, naphthalene, quinoline, benzimidazole) are benchmarked in DNA thermal denaturation (ΔTm), circle-dichroism titration, and polymerase-stop sequencing assays [1]. The defined XLogP3 (3.5), HBD (3), HBA (4), and rotatable bond count (3) provide a quantitatively characterized baseline for assessing the impact of single-atom substitutions (O → S, CH → N, or ring contraction/expansion) on minor-groove complementarity [2]. The comparative HTCFA data demonstrating Adozelesin's 67% response rate (1 h) against fresh human tumours further allows correlation of in vitro biophysical binding parameters with ex vivo tumour cytotoxicity for any new binding-domain candidate, since the CPI alkylating subunit and linker chemistry can be held constant [3].

Fragment-Based Screening for Minor-Groove Binders

The compound's physicochemical profile—MW 320.30, XLogP3 3.5, 3 HBD, 4 HBA, 3 rotatable bonds—places it within the 'Rule of 3' fragment space, making it suitable as a validated pharmacophoric starting point for fragment-based drug discovery (FBDD) targeting AT-rich DNA sequences in oncological or anti-infective contexts [1]. The experimentally confirmed dual hydrogen-bond donor/acceptor capacity of the amide linker and the benzofuran oxygen provides two anchor points for fragment growing or linking strategies [2]. Unlike de novo fragments that lack target validation, this fragment is pre-validated through the clinical development history of Adozelesin and the broader CPI-duocarmycin class, thereby reducing the false-positive rate in fragment hit triage [3].

Intermediate for Duocarmycin Prodrugs and ADEPT

The free carboxylic acid functionality at the indole C-2 position enables direct amide coupling to self-immolative para-aminobenzyl carbamate linkers, glucuronide prodrug moieties, or peptide substrates for tumour-selective protease activation [1]. Novel water-soluble indole-2-carboxylic acid derivatives bearing tertiary amino functionalities at C-5—synthesised via elaboration of this core scaffold—have been reported for ADEPT applications, where the benzofuran-2-carboxamide substitution remains intact to preserve DNA minor-groove affinity while the carboxylic acid is converted to a cleavable prodrug ester or amide [2]. The established reversibility of the covalent DNA adduct formed by the Adozelesin conjugate further supports the use of this binding domain in bioprecursor designs where controlled, enzyme-mediated release is intended to avoid systemic cumulative toxicity [3].

Quote Request

Request a Quote for 1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.